5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one
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Overview
Description
5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one is a chemical compound with the molecular formula C11H9ClO3 It is known for its unique structure, which includes a chlorophenyl group and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the oxolanone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)oxolan-2-one: Similar structure but lacks the oxoethylidene group.
4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research .
Properties
CAS No. |
142791-63-7 |
---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethylidene]oxolan-2-one |
InChI |
InChI=1S/C12H9ClO3/c13-9-3-1-8(2-4-9)11(14)7-10-5-6-12(15)16-10/h1-4,7H,5-6H2 |
InChI Key |
UNNVJEGXGHYJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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